

Introduction to (S)-NBD-APy: Structure and Spectroscopic Properties

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Compound of Interest

Compound Name: (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan

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(S)-NBD-APy is a chiral fluorescent probe featuring a 4-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore linked to a chiral amine, (S)-1-aminopyrrolidine. The NBD group is a well-known fluorophore recognized for its sensitivity to the environment. This means its fluorescent characteristics, such as quantum yield and emission wavelength, can shift significantly with changes in the surrounding environment, like solvent polarity and binding events.

The inherent chirality of the (S)-1-aminopyrrolidine component is fundamental to its use in chiral recognition. This structural feature enables diastereomeric interactions with other chiral molecules, resulting in distinct fluorescent responses.

Table 1: Key Spectroscopic Properties of (S)-NBD-APy

Property	Value	Conditions
Excitation Maximum (λ_{ex})	~468 nm	Methanol
Emission Maximum (λ_{em})	~535 nm	Methanol
Quantum Yield (Φ)	Variable, sensitive to environment	Dependent on solvent and binding interactions
Molar Absorptivity (ϵ)	~2.5 x 10 ⁴ M ⁻¹ cm ⁻¹	In Chloroform

Note: These values can vary depending on the solvent and experimental conditions.

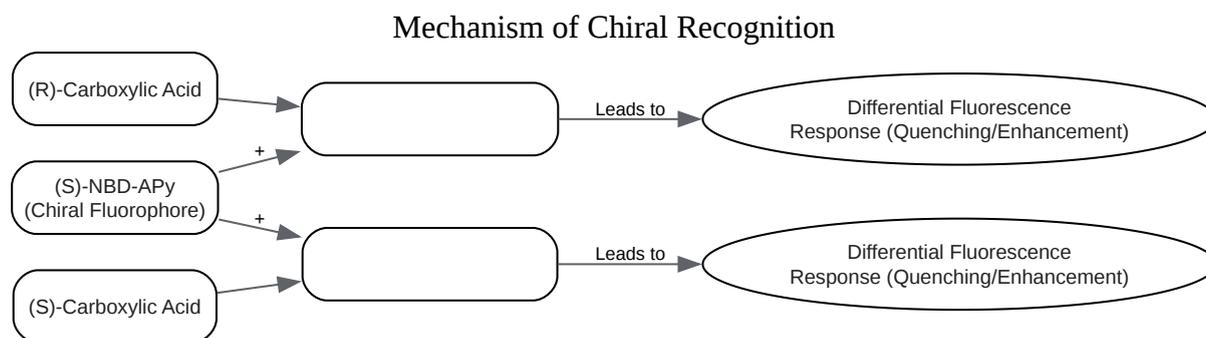
Chiral Recognition of Carboxylic Acids

The capacity to distinguish between the enantiomers of chiral carboxylic acids is a crucial aspect of pharmaceutical development, as a drug's effectiveness and toxicity can be enantiomer-dependent. (S)-NBD-APy has become a significant tool for this purpose, primarily through fluorescence spectroscopy.

Mechanism of Chiral Recognition

The mechanism for chiral recognition is based on the formation of diastereomeric complexes between (S)-NBD-APy and the enantiomers of a chiral carboxylic acid. This interaction typically involves hydrogen bonding between the amine and/or NBD parts of (S)-NBD-APy and the carboxyl group of the acid. The different spatial arrangements of the substituents on the chiral centers of these diastereomeric complexes result in varied photophysical responses.

Specifically, the fluorescence of the NBD fluorophore may be quenched or enhanced differently upon interacting with each enantiomer. This differential fluorescence allows for the quantitative analysis of the enantiomeric excess (ee) of the carboxylic acid. The fluorescence quenching is often due to static quenching, where a non-fluorescent ground-state complex forms between the fluorophore and the carboxylic acid.^[1] The creation of diastereomeric acid-base adducts through hydrogen bonding aids this process.^[1] The degree of quenching depends on the stability of these complexes, which is influenced by steric and electronic factors, leading to enantioselective recognition.^{[1][3]}



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Figure 1: Chiral recognition of carboxylic acids by (S)-NBD-APy.

Experimental Protocol: Enantioselective Recognition of a Chiral Carboxylic Acid

This protocol details a general method for determining the enantiomeric excess of a chiral carboxylic acid using (S)-NBD-APy and fluorescence spectroscopy.

Materials:

- (S)-NBD-APy solution (e.g., 1 mM in acetonitrile or methanol)
- Solutions of the R- and S-enantiomers of the chiral carboxylic acid with known concentrations
- The chiral carboxylic acid sample with unknown enantiomeric composition
- High-purity solvent (e.g., acetonitrile or methanol)
- Fluorometer

Procedure:

- Preparation of Standard Solutions:
 - Create a series of standard solutions with a fixed concentration of (S)-NBD-APy and varying concentrations of the pure R- and S-enantiomers of the carboxylic acid.
 - Prepare solutions with a fixed concentration of (S)-NBD-APy and varying ratios of the R- and S-enantiomers to generate a calibration curve for enantiomeric excess.
- Fluorescence Measurements:
 - Set the fluorometer's excitation wavelength to the absorption maximum of (S)-NBD-APy (approximately 468 nm).
 - Record the fluorescence emission spectrum, typically from 500 nm to 650 nm.

- Measure the fluorescence intensity at the emission maximum (around 535 nm) for each standard solution and the unknown sample.
- Data Analysis:
 - Plot fluorescence intensity versus concentration for the pure enantiomers to find the quenching constants (Stern-Volmer constants, K_{sv}) for each. The ratio of these constants indicates the enantioselectivity.
 - Plot fluorescence intensity against enantiomeric excess using the calibration standards.
 - Find the enantiomeric excess of the unknown sample by comparing its fluorescence intensity to the calibration curve.

Table 2: Example Data for Enantioselective Quenching

Analyte (Carboxylic Acid Enantiomer)	Stern-Volmer Constant (K_{sv} , M^{-1})	Enantioselectivity Ratio ($K_{sv}(S)/K_{sv}(R)$)
(R)-Mandelic Acid	150	2.5
(S)-Mandelic Acid	375	
(R)-Ibuprofen	85	1.8
(S)-Ibuprofen	153	

Note: These are hypothetical values for illustrative purposes.

Selective Sensing of Metal Ions

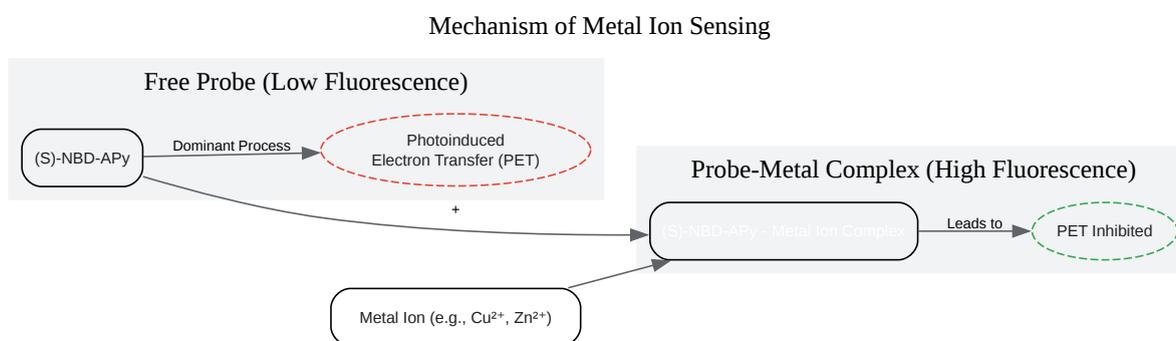
The NBD component of (S)-NBD-APy is sensitive not only to chirality but also to certain metal ions. The lone pair of electrons on the nitrogen atoms of the NBD ring and the amine group can serve as binding sites for metal cations.

Mechanism of Metal Ion Sensing

The interaction of (S)-NBD-APy with metal ions can cause significant changes in its fluorescence through several mechanisms:

- Photoinduced Electron Transfer (PET): In the un-bound probe, a PET process from the amine to the excited NBD fluorophore can result in low fluorescence. When a metal ion binds, the amine's lone pair electrons are involved in coordination, which can block the PET process and cause a "turn-on" fluorescence response.
- Intramolecular Charge Transfer (ICT): The coordination of a metal ion can change the electron density within the NBD fluorophore, altering the ICT character of its excited state and thereby affecting the fluorescence emission wavelength and intensity.
- Chelation-Enhanced Fluorescence (CHEF): If the probe and metal ion form a rigid, chelated complex, non-radiative decay is often reduced, leading to increased fluorescence.

The selectivity of (S)-NBD-APy for a specific metal ion is influenced by factors like the ion's size and charge, its preferred coordination geometry, and the stability of the resulting complex.



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Figure 2: "Turn-on" fluorescence sensing of metal ions by (S)-NBD-APy.

Experimental Protocol: Selective Detection of Cu²⁺

This protocol outlines a method for the selective detection of copper(II) ions in an aqueous solution.

Materials:

- (S)-NBD-APy stock solution (e.g., 1 mM in DMSO)
- Aqueous buffer solution (e.g., HEPES, pH 7.4)
- Standard solution of CuCl_2 (e.g., 10 mM in deionized water)
- Solutions of other metal salts for selectivity testing (e.g., NaCl, KCl, CaCl_2 , MgCl_2 , ZnCl_2 , FeCl_3 , etc.)
- Fluorometer and UV-Vis spectrophotometer

Procedure:

- Optimization of Conditions:
 - Identify the optimal concentration of (S)-NBD-APy and the best buffer system for the assay.
- Fluorescence Titration:
 - Add incremental amounts of the Cu^{2+} standard solution to a cuvette with the buffered (S)-NBD-APy solution.
 - Mix well after each addition and record the fluorescence emission spectrum.
 - Plot the fluorescence intensity at the emission maximum against the Cu^{2+} concentration to find the detection limit and binding constant.
- Selectivity Study:
 - Prepare solutions, each with (S)-NBD-APy and a different metal ion at a concentration much higher than that of Cu^{2+} used in the titration.
 - Measure the fluorescence response for each to check the probe's selectivity.
- UV-Vis Absorption Spectroscopy:

- Record the UV-Vis absorption spectrum of (S)-NBD-APy with and without Cu^{2+} to see any changes in the absorption bands, which can offer clues about the binding mechanism.

Table 3: Example Fluorescence Response to Various Metal Ions

Metal Ion (10 equiv.)	Fluorescence Intensity (a.u.)	Fold Change vs. Blank
Blank (Probe only)	100	1.0
Cu^{2+}	1200	12.0
Zn^{2+}	150	1.5
Fe^{3+}	120	1.2
Na^{+}	105	1.05
K^{+}	102	1.02

Note: These are hypothetical values for illustrative purposes.

Cellular Imaging Applications

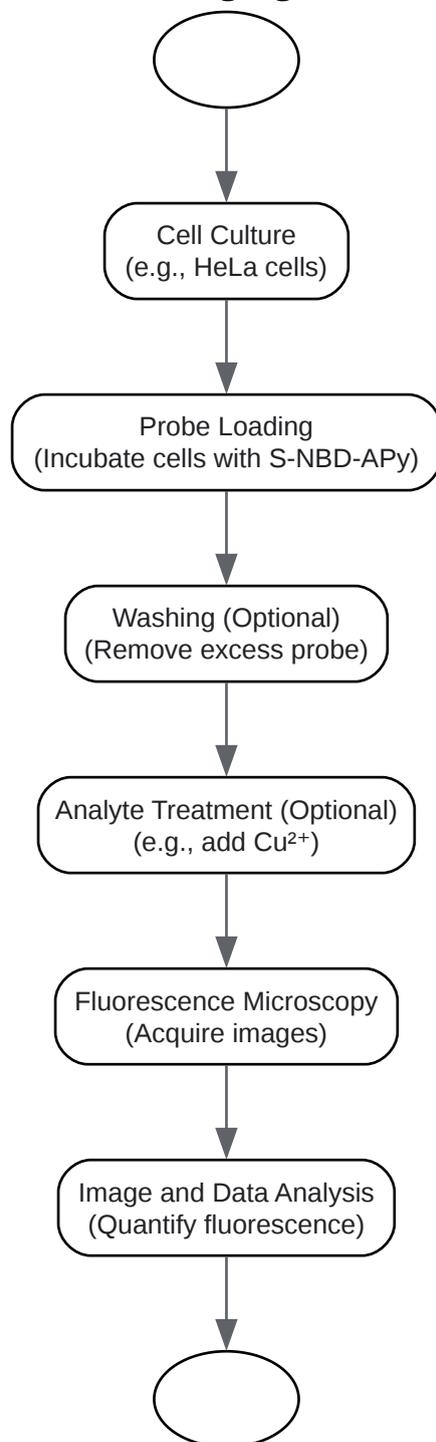
The favorable spectroscopic properties of (S)-NBD-APy, such as its emission in the visible range and environmental sensitivity, make it a strong candidate for live-cell imaging. Its ability to selectively interact with specific analytes, like metal ions, can be used to visualize their distribution and dynamics inside cells.

Rationale for Cellular Imaging

The small size of the NBD fluorophore is beneficial for a cell-permeable probe as it reduces structural interference with the biological system being studied.^[2] Additionally, "turn-on" fluorescent probes are ideal for cellular imaging because they provide a high signal-to-background ratio, allowing for sensitive detection of analytes without needing wash steps to remove the unbound probe.^[4]

Workflow for Live-Cell Imaging

Live-Cell Imaging Workflow



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Figure 3: A generalized workflow for live-cell imaging using (S)-NBD-APy.

Experimental Protocol: Imaging Intracellular Cu²⁺

This protocol provides a general method for visualizing changes in intracellular copper ion concentrations in cultured cells.

Materials:

- Cultured cells (e.g., HeLa or SH-SY5Y cells) on glass-bottom dishes
- (S)-NBD-APy stock solution (e.g., 1 mM in DMSO)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- CuCl₂ solution
- A cell-permeable chelator for Cu²⁺ (e.g., TPEN) for control experiments
- Fluorescence microscope with filters for the NBD fluorophore

Procedure:

- Cell Seeding:
 - Seed cells on glass-bottom dishes and let them attach and grow to a suitable density.
- Probe Loading:
 - Dilute the (S)-NBD-APy stock solution in cell culture medium to a final concentration (e.g., 1-10 μM).
 - Replace the old medium and incubate the cells with the probe-containing medium for a set time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
- Washing (if needed):
 - Gently wash the cells with warm PBS or fresh medium to remove any excess, unbound probe.

- Imaging of Basal Cu^{2+} :
 - Place the dish on the fluorescence microscope and capture images of the cells' basal fluorescence.
- Stimulation with Cu^{2+} :
 - Treat the cells with a CuCl_2 solution in culture medium at the desired concentration.
 - Take a time-series of fluorescence images to track changes in intracellular fluorescence.
- Control Experiment:
 - In a separate experiment, pre-treat cells with a Cu^{2+} chelator before or after probe loading and Cu^{2+} stimulation to ensure the fluorescence change is specific to copper.
- Image Analysis:
 - Use image analysis software to measure the average fluorescence intensity within the cells or specific subcellular areas over time.

Conclusion and Future Perspectives

(S)-NBD-APy has proven to be a versatile and powerful chiral fluorescent probe with important applications in enantioselective recognition, selective metal ion sensing, and live-cell imaging. Its simple synthesis, favorable photophysical properties, and clear sensing mechanisms make it a valuable tool for a broad range of chemical and biological research.

Future research could explore:

- **Expanding Chiral Recognition:** Modifying the chiral part of the probe to recognize other types of chiral molecules, such as amino acids and amines.
- **Developing Ratiometric Probes:** Designing derivatives of (S)-NBD-APy that show a ratiometric fluorescence response upon binding to an analyte, which would enable more precise quantification, especially in complex biological settings.

- Targeting Specific Organelles: Adding targeting groups to the probe structure to allow for the visualization of analytes in specific subcellular locations, like mitochondria or the endoplasmic reticulum.
- In Vivo Imaging: Assessing the potential of (S)-NBD-APy and its derivatives for in vivo imaging in animal models.

The ongoing research and development of NBD-based chiral probes like (S)-NBD-APy will surely advance fields from asymmetric synthesis and catalysis to diagnostics and drug discovery.

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